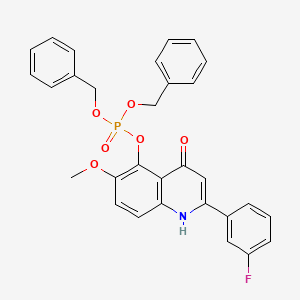

Dibenzyl 2-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-5-yl phosphate

CAS No.:

Cat. No.: VC13662244

Molecular Formula: C30H25FNO6P

Molecular Weight: 545.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C30H25FNO6P |

|---|---|

| Molecular Weight | 545.5 g/mol |

| IUPAC Name | dibenzyl [2-(3-fluorophenyl)-6-methoxy-4-oxo-1H-quinolin-5-yl] phosphate |

| Standard InChI | InChI=1S/C30H25FNO6P/c1-35-28-16-15-25-29(27(33)18-26(32-25)23-13-8-14-24(31)17-23)30(28)38-39(34,36-19-21-9-4-2-5-10-21)37-20-22-11-6-3-7-12-22/h2-18H,19-20H2,1H3,(H,32,33) |

| Standard InChI Key | NXOBWWCPDKBZEC-UHFFFAOYSA-N |

| SMILES | COC1=C(C2=C(C=C1)NC(=CC2=O)C3=CC(=CC=C3)F)OP(=O)(OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

| Canonical SMILES | COC1=C(C2=C(C=C1)NC(=CC2=O)C3=CC(=CC=C3)F)OP(=O)(OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s IUPAC name, dibenzyl [2-(3-fluorophenyl)-6-methoxy-4-oxo-1H-quinolin-5-yl] phosphate, reflects its intricate structure, which combines a quinoline scaffold with a fluorophenyl substituent and a phosphate ester group . Key spectral data, including ¹H NMR and ³¹P NMR, confirm the regiochemistry of the phosphate group and the substitution pattern on the quinoline ring . The SMILES notation (COC1=C(C2=C(C=C1)NC(=CC2=O)C3=CC(=CC=C3)F)OP(=O)(OCC4=CC=CC=C4)OCC5=CC=CC=C5) provides a standardized representation of its connectivity .

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₀H₂₅FNO₆P | |

| Molecular Weight | 545.5 g/mol | |

| CAS Number | 1256037-41-8 (related precursor) | |

| PubChem CID | 49840581 | |

| Spectral Data (¹H NMR) | δ 5.28 (benzylic protons) |

Synthetic Precursors

The synthesis of this compound relies on intermediates such as 2-(3-fluorophenyl)-5-hydroxy-6-methoxyquinolin-4-one (CAS: 1256037-41-8), which undergoes phosphorylation using tetrabenzyl pyrophosphate under anhydrous conditions . The choice of phosphorylation reagent and solvent (e.g., tetrahydrofuran) critically impacts yield, with optimized protocols achieving 74% efficiency .

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is synthesized via a multi-step protocol:

-

Quinoline Core Formation: Cyclization of 2-amino-4,5-methylenedioxyacetophenone with a fluorophenyl-substituted benzoyl chloride generates the quinoline backbone .

-

Phosphorylation: Treatment with tetrabenzyl pyrophosphate in the presence of sodium hydride introduces the dibenzyl phosphate group at the 5-position of the quinoline ring .

Table 2: Key Synthesis Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Cyclization | NaOH, reflux in dioxane | 68–74% | |

| Phosphorylation | Tetrabenzyl pyrophosphate, NaH | 74% |

Stability and Solvent Effects

The compound exhibits limited stability in protic solvents. In methanol, it undergoes regioselective dephosphorylation, yielding monophosphate derivatives . This decomposition pathway is attributed to nucleophilic attack by methanol on the benzylic carbon of the phosphate ester, a phenomenon rarely observed in related compounds .

Biological Activity and Anticancer Mechanisms

In Vitro Cytotoxicity

Structural analogues, such as YJC-1 (2-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid), demonstrate potent anticancer activity against human lung carcinoma A549 cells (IC₅₀ = 4.8 µM) . These compounds induce mitotic arrest by stabilizing microtubules and downregulating cyclin B1/CDK1 complexes . While direct data on the title compound’s cytotoxicity is limited, its phosphate group likely enhances water solubility, facilitating prodrug activation in vivo .

Prodrug Activation

The dibenzyl phosphate moiety serves as a prodrug strategy, enabling enzymatic hydrolysis to release the active metabolite, 2-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-5-ol . In vivo studies in MCF-7 xenograft models show that related phosphate prodrugs reduce tumor volume by >50% compared to controls .

Pharmacokinetic Considerations

Solubility and Bioavailability

The log P value of the compound (predicted 1.23) suggests moderate lipophilicity, balanced by the hydrophilic phosphate group . This duality enhances membrane permeability while maintaining solubility in physiological fluids .

Metabolic Pathways

Hydrogenolysis of the dibenzyl phosphate group (e.g., via hepatic esterases) generates the active metabolite, which is further conjugated to glucuronide derivatives for renal excretion .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume